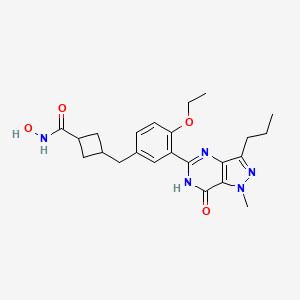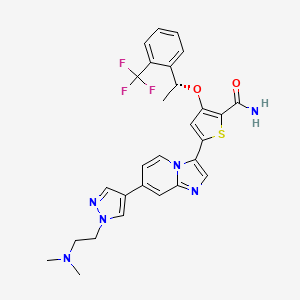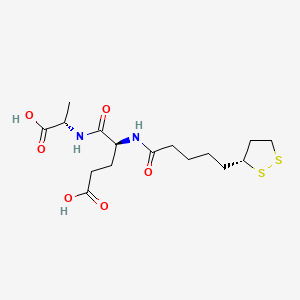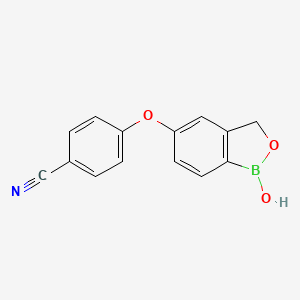
Crisaborole
Übersicht
Beschreibung
Crisaborole, also known as Eucrisa, is a non-steroidal topical medication used for the treatment of mild to moderate atopic dermatitis (eczema) in adults and children . It is a phosphodiesterase 4 (PDE-4) inhibitor .
Synthesis Analysis
Crisaborole is produced through a series of chemical reactions. A patent describes a production process involving the metalation of an aryl halide using tert-butyllithim or n-butyllithim at -78 °C . Another patent describes a synthetic method involving the reaction of penta ring of benzo [c] [1,2] oxygen boron -1,5 and 4- chloro-benzonitriles in DMF solution .
Molecular Structure Analysis
Crisaborole has a molecular formula of C14H10BNO3 and a molecular weight of 251.05 g/mol . The λmax of the Crisaborole was found to be 241nm in 10 mM Ammonium acetate buffer: ACN [60:40 % v/v]. pH 4.5 .
Chemical Reactions Analysis
Crisaborole is substantially metabolized into inactive metabolites. The major metabolite 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (metabolite 1), is formed via hydrolysis .
Physical And Chemical Properties Analysis
Crisaborole is a non-steroidal anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor. It has an IC50 value of 490 nM for PDE4 .
Wissenschaftliche Forschungsanwendungen
Application in Dermatology
Crisaborole is widely used in the field of Dermatology, particularly for the treatment of Atopic Dermatitis (AD) .
Summary of the Application
Crisaborole has been shown to significantly improve global AD signs and symptoms in patients aged ≥ 2 years with mild-to-moderate AD . It is efficacious and well-tolerated in patients with mild-to-moderate AD and other atopic comorbidities .
Methods of Application
In a post hoc analysis of a long-term, open-label extension study, patients completing phase 3 studies without drug-related safety issues that precluded further crisaborole treatment were analyzed . Patients with ISGA 0/1 at baseline (the end of a 28-day cycle) did not receive crisaborole for the next 28-day cycle (off-treatment), whereas patients with ISGA ≥ 2 received crisaborole for the next 28-day cycle (on-treatment) .
Results or Outcomes
After one to four initial consecutive on-treatment cycles, 77.6, 76.3, 59.4, and 43.1% of patients, respectively, achieved ISGA 0/1 . Of these patients, 49.5, 37.8, 44.4, and 45.2%, respectively, maintained ISGA 0/1 at the end of a 28-day cycle off-treatment . The incidence of treatment-related adverse events (TRAEs) was 4.5, 4.7, 3.8, and 1.4% for patients receiving one to four consecutive on-treatment cycles, respectively .
Application in Pharmacokinetics
Crisaborole is also used in the field of Pharmacokinetics .
Summary of the Application
A validated UHPLC-MS/MS assay was developed for the rapid and sensitive determination of Crisaborole in human plasma .
Results or Outcomes
Application in Analytical Chemistry
Crisaborole is used in the field of Analytical Chemistry .
Summary of the Application
A validated UHPLC-MS/MS assay was developed for the rapid and sensitive determination of Crisaborole in human plasma .
Methods of Application
Crisaborole and IS were well extracted from human plasma with acetonitrile . A short run time of 3.3 min served the purpose of high through-put analysis and a low flow rate of 0.4 mL/min minimized the waste of organic solvents in total sample analysis .
Results or Outcomes
Crisaborole had a good linearity in the calibration range of 0.20-80 ng/mL .
Application in Clinical Trials
Crisaborole is used in the field of Clinical Trials .
Summary of the Application
Clinical trials have been conducted to assess the efficacy and safety trends of Crisaborole in patients aged ≥2 years with mild-to-moderate Atopic Dermatitis .
Methods of Application
Patients completing phase 3 studies without drug-related safety issues that precluded further Crisaborole treatment were analyzed . Patients with ISGA 0/1 at baseline (the end of a 28-day cycle) did not receive Crisaborole for the next 28-day cycle (off-treatment), whereas patients with ISGA ≥2 received Crisaborole for the next 28-day cycle (on-treatment) .
Results or Outcomes
After one to four initial consecutive on-treatment cycles, 77.6, 76.3, 59.4, and 43.1% of patients, respectively, achieved ISGA 0/1 . Of these patients, 49.5, 37.8, 44.4, and 45.2%, respectively, maintained ISGA 0/1 at the end of a 28-day cycle off-treatment . The incidence of TRAEs was 4.5, 4.7, 3.8, and 1.4% for patients receiving one to four consecutive on-treatment cycles, respectively .
Safety And Hazards
Crisaborole may cause side effects including allergic reactions at or near the application site. These can be serious and may include trouble breathing, throat or chest tightness, feeling faint, swelling of the face, eyelids, lips, mouth, tongue or throat, hives, itching, and redness . The most common side effect of Crisaborole is application site pain, such as burning or stinging .
Zukünftige Richtungen
Crisaborole was approved by the FDA in December 2016 for ages 2 and older and in March 2020 for ages 3 months and older for the treatment of mild to moderate eczema . More research is needed to learn the long-term effects .
Relevant Papers
A systematic literature review and a network meta-analysis were performed to evaluate the comparative efficacy and safety of crisaborole versus other topical pharmacologic therapies for mild-to-moderate AD among patients aged ≥ 2 years . Another paper presents a matching-adjusted indirect comparison of Crisaborole ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis .
Eigenschaften
IUPAC Name |
4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZAGAREISWJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238231 | |
| Record name | AN2728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Crisaborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases. | |
| Record name | Crisaborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Crisaborole | |
CAS RN |
906673-24-3 | |
| Record name | Crisaborole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906673-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crisaborole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crisaborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AN2728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRISABOROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



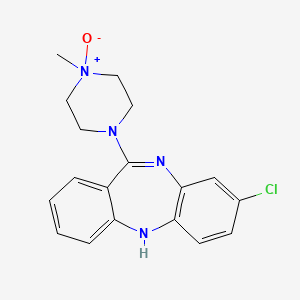
![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)
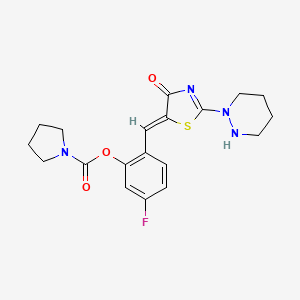

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)
![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)
